molecular formula C6H10N2O3 B1431630 (S)-Methyl 5-oxopiperazine-2-carboxylate CAS No. 1191885-41-2

(S)-Methyl 5-oxopiperazine-2-carboxylate

Cat. No.: B1431630
CAS No.: 1191885-41-2
M. Wt: 158.16 g/mol
InChI Key: KLAVLUWNPFSXTG-UHFFFAOYSA-N
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Description

(S)-Methyl 5-oxopiperazine-2-carboxylate is a chemical compound with the molecular formula C₆H₁₀N₂O₃ and a molecular weight of 158.16 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 5-oxopiperazine-2-carboxylate typically involves the reaction of piperazine derivatives with methylating agents under controlled conditions. One common method includes the use of methyl chloroformate as a methylating agent in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 5-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in pharmaceutical synthesis and other chemical applications .

Scientific Research Applications

(S)-Methyl 5-oxopiperazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Methyl 5-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxopiperazine-2-carboxylate
  • Ethyl 5-oxopiperazine-2-carboxylate
  • Propyl 5-oxopiperazine-2-carboxylate

Uniqueness

(S)-Methyl 5-oxopiperazine-2-carboxylate is unique due to its specific stereochemistry, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. This stereochemistry can influence the compound’s binding affinity and selectivity towards various molecular targets, making it a valuable compound in drug development and other research applications .

Properties

IUPAC Name

methyl (2S)-5-oxopiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAVLUWNPFSXTG-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659256
Record name Methyl (2S)-5-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191885-41-2
Record name Methyl (2S)-5-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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